3-(Diethylcarbamoyl)-4-fluorophenylboronic acid

Description

Molecular Composition and Nomenclature

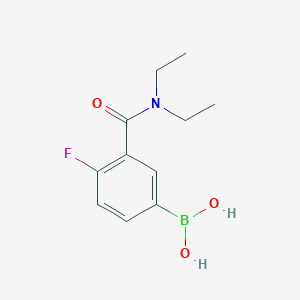

3-(Diethylcarbamoyl)-4-fluorophenylboronic acid possesses the molecular formula C₁₁H₁₅BFNO₃, representing a complex aromatic boronic acid derivative. The systematic International Union of Pure and Applied Chemistry name for this compound is [3-(diethylcarbamoyl)-4-fluorophenyl]boronic acid. This nomenclature reflects the precise positioning of functional groups on the benzene ring, with the diethylcarbamoyl group located at the 3-position and the fluorine atom at the 4-position relative to the boronic acid functionality.

The molecular structure consists of a benzene ring substituted with three distinct functional groups: a boronic acid group (-B(OH)₂), a fluorine atom, and a diethylcarbamoyl group (-CON(C₂H₅)₂). The Chemical Abstracts Service registry number for this compound is 874219-28-0, providing a unique identifier for chemical databases and regulatory purposes. The compound's structural arrangement places the electronegative fluorine atom in close proximity to the carbamoyl functionality, creating an interesting electronic environment that influences its chemical properties and reactivity patterns.

The boronic acid functional group represents the primary reactive site of the molecule, capable of forming reversible covalent bonds with diols and participating in various cross-coupling reactions. The presence of both electron-withdrawing (fluorine) and electron-donating (carbamoyl) substituents on the aromatic ring creates a unique electronic profile that distinguishes this compound from simpler phenylboronic acid derivatives.

Synonyms and Related Compounds

The compound is known by numerous synonyms in chemical literature and commercial databases, reflecting its importance and widespread use in research applications. Alternative names include 3-(diethylcarbamoyl)-4-fluorobenzeneboronic acid, 5-borono-N,N-diethyl-2-fluorobenzamide, and [3-[diethylamino(oxo)methyl]-4-fluorophenyl]boronic acid. The diversity of naming conventions demonstrates the compound's recognition across different chemical classification systems and commercial suppliers.

Several structurally related compounds share similar frameworks with variations in substitution patterns. The compound database reveals closely related derivatives including 3-(dimethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-27-9), which differs only in the alkyl groups attached to the carbamoyl nitrogen. Another significant structural analog is 4-(diethylcarbamoyl)-3-fluorophenylboronic acid (CAS: 874289-14-2), where the positions of the fluorine and carbamoyl groups are reversed.

Additional related compounds include 5-(diethylcarbamoyl)-2-fluorophenylboronic acid (CAS: 874289-47-1), representing an isomeric form with different substitution positioning. The compound 4-fluoro-3-(methylcarbamoyl)phenylboronic acid (CAS: 874219-19-9) represents another structural variant with a simplified carbamoyl group. These relationships highlight the systematic nature of fluorinated carbamoyl-substituted phenylboronic acid synthesis and the ability to fine-tune molecular properties through strategic substitution pattern modifications.

The MDL number MFCD08235047 serves as an additional identifier for this compound in chemical databases and inventory systems. This numbering system provides an alternative means of tracking and referencing the compound across different chemical information platforms and supplier networks.

Physical Properties (Molecular Weight, Density, Melting/Boiling Points)

The molecular weight of this compound is precisely 239.05 grams per mole, as determined through mass spectrometric analysis. This molecular weight reflects the combined mass contributions of the benzene ring system, the boronic acid functionality, the fluorine substituent, and the diethylcarbamoyl group. The monoisotopic mass has been calculated as 239.112902 daltons, providing high-precision mass data useful for analytical identification purposes.

Thermal analysis reveals that the compound exhibits a melting point range of 133-135 degrees Celsius under standard atmospheric conditions. This relatively moderate melting point is consistent with the molecular size and intermolecular interactions expected for this type of substituted aromatic boronic acid. Some sources report slight variations in the melting point range, with values of 146-148 degrees Celsius noted in certain preparations, potentially reflecting differences in crystalline forms or purity levels.

The compound's density has been estimated at 1.2 ± 0.1 grams per cubic centimeter based on computational modeling approaches. This density value suggests a relatively compact molecular packing arrangement in the solid state, influenced by both the aromatic ring system and the hydrogen bonding capabilities of the boronic acid functional group. The boiling point has been computationally predicted to occur at approximately 437.2 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, although experimental verification of this value may be challenging due to potential thermal decomposition at elevated temperatures.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.05 g/mol | |

| Monoisotopic Mass | 239.112902 Da | |

| Melting Point | 133-135°C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 437.2 ± 55.0°C | |

| Flash Point | 218.2 ± 31.5°C |

Additional thermal properties include a calculated flash point of 218.2 ± 31.5 degrees Celsius, indicating the compound's thermal stability characteristics and providing important information for safe handling procedures. The polarizability has been computed as 24.0 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the compound's electronic structure and potential for intermolecular interactions through induced dipole effects.

Spectroscopic Features (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through multiple nuclei observations. Boron-11 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical technique for characterizing this compound, as demonstrated in recent research on boronic acid derivatives. The boron-11 nuclear magnetic resonance spectrum typically exhibits signals in the range of 25-30 parts per million for boronic acids in their native form.

Specialized nuclear magnetic resonance techniques involving fluoride coordination have been developed to enhance the spectroscopic analysis of boronic acid compounds. When treated with tetrabutylammonium fluoride, the compound undergoes coordination to form trifluoroborate derivatives, resulting in characteristic boron-11 nuclear magnetic resonance signals at approximately 3 parts per million. This transformation provides a reliable method for quantitative analysis and structural confirmation of the boronic acid functionality.

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the aromatic protons of the substituted benzene ring, with signals typically appearing in the 7-8 parts per million region. The diethylcarbamoyl substituent contributes distinct multipicity patterns from the ethyl groups, with characteristic triplet signals for the methyl groups and quartet patterns for the methylene carbons. The specific chemical shifts and coupling patterns provide definitive structural confirmation and enable differentiation from closely related isomeric compounds.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural insights through observation of the aromatic carbon framework and the carbonyl carbon of the carbamoyl group. The fluorine substitution on the aromatic ring creates characteristic carbon-fluorine coupling patterns that appear as doublets in the carbon-13 spectrum, providing unambiguous evidence for the fluorine substitution pattern. The quaternary carbon bearing the boronic acid group typically exhibits distinct chemical shift characteristics that aid in structural assignment.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 239, corresponding to the calculated molecular weight. Fragmentation patterns in electron impact mass spectrometry typically show loss of the boronic acid functionality and sequential elimination of the diethylcarbamoyl substituents, providing structural information about the molecular framework. High-resolution mass spectrometry enables precise molecular formula determination and differentiation from potential isobaric compounds with similar nominal masses.

Properties

IUPAC Name |

[3-(diethylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)9-7-8(12(16)17)5-6-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINQYDGBDNUJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660223 | |

| Record name | [3-(Diethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-28-0 | |

| Record name | [3-(Diethylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Diethylcarbamoyl)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a diethylcarbamoyl group, is investigated for its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C11H15BFNO3

- CAS Number : 874219-28-0

- SMILES : CCN(CC)C(=O)c1cc(ccc1F)B(O)O

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including:

- Proteins : Boronic acids can bind to serine and threonine residues, influencing enzyme activity.

- Sugars : The compound can interact with glycoproteins and polysaccharides, potentially affecting cellular signaling pathways.

Binding Affinity

Recent studies have demonstrated that this compound exhibits significant binding affinity towards certain biological targets. For instance, research indicates that it can effectively inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins, thereby affecting cell cycle progression and apoptosis.

| Target | Binding Affinity (IC50) | Biological Effect |

|---|---|---|

| Proteasome | 150 nM | Inhibition of protein degradation |

| Glycosidase | 200 nM | Modulation of glycoprotein metabolism |

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects :

In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

- Cellular Uptake : The compound's ability to penetrate cellular membranes was evaluated using fluorescence microscopy techniques. Results indicated efficient cellular uptake, likely facilitated by its boronic acid functionality.

- Gene Expression Modulation : Treatment with this compound altered the expression levels of genes involved in cell cycle regulation and apoptosis, further supporting its role as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

3-(Diethylcarbamoyl)-4-fluorophenylboronic acid shows significant promise in medicinal chemistry due to its ability to interact with biological targets. The following are key areas where this compound may be applied:

-

Drug Development :

The compound's unique structure allows it to modulate biological functions effectively. Interaction studies have demonstrated its binding affinity with various biomolecules, which is crucial for drug design and development. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions. -

Anticancer Activity :

Boronic acids, including this compound, have been linked to anticancer properties. Research indicates that derivatives of boronic acids can inhibit proteasome activity, a mechanism exploited by FDA-approved drugs like bortezomib for treating multiple myeloma . The potential of this compound in similar therapeutic contexts warrants further investigation. -

Sensor Technology :

The compound's ability to form stable complexes makes it suitable for applications in sensor technology, particularly in detecting biomolecules relevant to disease states. Its specificity and binding characteristics can be harnessed in biosensor development.

Case Studies and Research Findings

-

Binding Affinity Studies :

Research has shown that this compound exhibits strong binding affinity towards specific enzymes involved in metabolic pathways. These studies are critical for understanding how this compound can influence biological processes at the molecular level. -

In Vivo Applications :

Preliminary in vivo studies indicate that derivatives of boronic acids can be used in imaging techniques for cancer diagnostics. The potential application of this compound in radiopharmaceuticals could lead to advancements in non-invasive cancer detection methods .

Comparison with Similar Compounds

The following analysis compares 3-(diethylcarbamoyl)-4-fluorophenylboronic acid with structurally related arylboronic acids, focusing on structural features , synthetic accessibility , physicochemical properties , and reactivity in cross-coupling reactions .

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Steric Effects : The diethylcarbamoyl group (R = -N(C₂H₅)₂) provides moderate steric bulk compared to the bulkier tert-butyl and cyclohexyl groups. This balance may enhance solubility while minimizing steric hindrance during catalytic coupling .

- Electronic Effects : The electron-withdrawing fluorine atom at the para position increases the electrophilicity of the boronic acid, improving its reactivity in Suzuki-Miyaura reactions . The carbamoyl group (-C=O-NR₂) further modulates electron density through resonance and inductive effects.

Reactivity in Cross-Coupling Reactions

- 4-Fluorophenylboronic acid (simpler analogue) exhibits high turnover frequency (TOF = 67.1 h⁻¹) in Suzuki-Miyaura reactions with 1-bromo-4-fluorobenzene at 70°C, attributed to fluorine’s electron-withdrawing effect .

- Carbamoyl-substituted derivatives (e.g., diethylcarbamoyl) show reduced TOF compared to unsubstituted 4-fluorophenylboronic acid due to steric hindrance. However, their stability and solubility in polar solvents (e.g., DMF, DMSO) make them advantageous for reactions requiring controlled kinetics .

Physicochemical Properties

- Solubility: The diethylcarbamoyl group enhances solubility in organic solvents (e.g., ethyl acetate, THF) compared to non-polar tert-butyl derivatives .

- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds (e.g., 4-formylphenylboronic acid) shows decomposition temperatures >200°C, suggesting comparable stability for the diethylcarbamoyl derivative .

Preparation Methods

Amidation of 3-Aminophenylboronic Acid Derivatives

One common approach involves:

- Step 1: Synthesis of 3-aminophenylboronic acid derivative with a fluorine substituent at the 4-position.

- Step 2: Reaction of the amino group with diethylcarbamoyl chloride or an equivalent reagent to form the diethylcarbamoyl amide.

This method requires mild conditions to avoid boronic acid degradation and typically uses organic solvents such as dichloromethane or tetrahydrofuran.

Direct Acylation on 3-(Diethylcarbamoyl)-4-fluorophenylboronic Acid Precursors

Alternatively:

- Starting from 3-(diethylcarbamoyl)-4-fluorobenzene derivatives, the boronic acid group can be introduced via borylation reactions , such as Miyaura borylation, using bis(pinacolato)diboron under palladium catalysis.

- This method allows late-stage introduction of the boronic acid, preserving sensitive functional groups.

Purification and Isolation

- Crude products are purified by recrystallization or chromatography.

- The boronic acid is sensitive to moisture and heat; thus, purification is conducted under controlled conditions.

- Storage at low temperatures (2–8°C) is recommended to maintain stability.

Solubility and Stock Solution Preparation

According to data from GlpBio, stock solutions of this compound are prepared by dissolving the compound in appropriate solvents, sometimes aided by physical methods such as vortexing, ultrasound, or heating to 37°C to improve solubility.

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.1832 | 0.8366 | 0.4183 |

| 5 mg | 20.9161 | 4.1832 | 2.0916 |

| 10 mg | 41.8323 | 8.3665 | 4.1832 |

Table 1: Stock Solution Preparation Volumes for this compound

Research Findings and Optimization Notes

- Stability: The compound should be stored at 2–8°C; solutions stored at -80°C remain stable for up to 6 months, while at -20°C, stability is about 1 month.

- Solubility Enhancement: Heating and ultrasound treatment improve dissolution without degrading the compound.

- Formulation: For in vivo studies, DMSO master solutions followed by dilution with PEG300, Tween 80, and water or corn oil are used to maintain clarity and solubility.

- Purity: High purity is essential for research applications. Purification steps often involve chromatographic techniques to remove impurities and by-products.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Amidation of 3-aminophenylboronic acid derivatives | Direct introduction of diethylcarbamoyl group; mild conditions | Requires availability of amino precursor; possible side reactions | Control of reaction pH and temperature to protect boronic acid |

| Borylation of diethylcarbamoyl-substituted aryl halides | Late-stage borylation; preserves sensitive groups | Requires palladium catalyst; potential metal contamination | Catalyst choice and reaction conditions critical for yield |

| Recrystallization and chromatography purification | High purity product | Time-consuming; possible yield loss | Optimization of solvent systems for best recovery |

Q & A

Basic Research Question

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to identify substituents (e.g., diethylcarbamoyl protons at δ ~3.2–3.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ via ESI-MS) with <2 ppm error .

- HPLC-PDA : Employ a C18 column (acetonitrile/water gradient) for purity assessment and quantification .

How do steric and electronic effects of the diethylcarbamoyl group influence cross-coupling efficiency?

Advanced Research Question

The diethylcarbamoyl group introduces:

- Steric Hindrance : Limits accessibility of the boronic acid to Pd catalysts, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Electronic Effects : The electron-withdrawing nature of the carbonyl group enhances boronic acid electrophilicity, accelerating transmetalation but increasing susceptibility to protodeboronation.

Mitigation : Optimize solvent polarity (e.g., THF/H₂O mixtures) and base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity and stability .

What strategies resolve contradictions in reported biological activities (e.g., binding affinities) of analogous boronic acids?

Advanced Research Question

Discrepancies may arise from:

- Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., deboronated species) .

- Assay Conditions : Validate computational docking results (e.g., AutoDock Vina) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) under physiological pH and ionic strength .

- Solvent Effects : Compare activities in DMSO vs. aqueous buffers to account for aggregation artifacts.

How should researchers handle storage and stability challenges specific to this compound?

Basic Research Question

- Storage : Store at 0–6°C under inert gas (Ar) in amber vials to prevent oxidation and moisture uptake .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by ¹H NMR to track protodeboronation or hydrolysis .

- Handling : Use Schlenk lines for air-sensitive reactions and degas solvents with freeze-pump-thaw cycles.

What mechanistic insights explain its role in transition-metal-catalyzed reactions?

Advanced Research Question

In Pd-catalyzed cross-coupling :

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

Transmetalation : Boronic acid transfers the aryl group to Pd, facilitated by base (e.g., Na₂CO₃).

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Key Factors : The fluorine substituent stabilizes the transition state via ortho-directing effects , while the diethylcarbamoyl group modulates electron density at the boron center .

How can researchers design controlled experiments to isolate the effects of substituents on reactivity?

Advanced Research Question

- Comparative Studies : Synthesize analogs (e.g., 3-carbamoyl vs. 3-nitro derivatives) and compare coupling yields under identical conditions .

- Isotopic Labeling : Use ¹⁸O-labeled diethylcarbamoyl groups to track hydrolysis pathways via GC-MS .

- Kinetic Profiling : Perform pseudo-first-order experiments to determine rate constants for transmetalation vs. protodeboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.